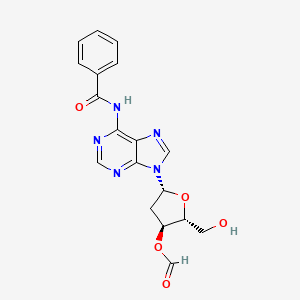

N-Benzoyl-2'-deoxy-3'-O-formyladenosine

Description

N-Benzoyl-2'-deoxy-3'-O-formyladenosine is a modified nucleoside derivative characterized by a benzoyl group at the N6 position of the adenine base and a formyl ester at the 3'-hydroxyl group of the 2'-deoxyribose moiety. This compound is structurally analogous to other protected nucleosides used in oligonucleotide synthesis, where protecting groups enhance stability and control regioselectivity during chemical reactions. The benzoyl group likely serves to protect the exocyclic amine, while the 3'-O-formyl group may act as a transient protecting group for subsequent coupling reactions.

Properties

CAS No. |

80615-00-5 |

|---|---|

Molecular Formula |

C18H17N5O5 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] formate |

InChI |

InChI=1S/C18H17N5O5/c24-7-13-12(27-10-25)6-14(28-13)23-9-21-15-16(19-8-20-17(15)23)22-18(26)11-4-2-1-3-5-11/h1-5,8-10,12-14,24H,6-7H2,(H,19,20,22,26)/t12-,13+,14+/m0/s1 |

InChI Key |

MEKBWCTUKJMLTG-BFHYXJOUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC=O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by its attachment to the tetrahydrofuran ring. Common reagents used in these reactions include benzoyl chloride for the benzamido group and various protecting groups to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Reactivity of the 3'-O-Formyl Group

The formyl ester at the 3'-position exhibits moderate electrophilicity, enabling further transformations:

-

Nucleophilic Substitution : The formyl group undergoes displacement with amines or thiols under basic conditions, forming Schiff bases or thioesters .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the formyl group to a hydroxymethyl (-CH₂OH) functionality, useful for branching modifications .

-

Oxidative Stability : The formyl group remains intact during Dess-Martin oxidations but is susceptible to hydrolysis under prolonged acidic or aqueous conditions .

Antiviral Nucleoside Analogues

The 3'-formyl group serves as a precursor for synthesizing 4'-substituted adenosine derivatives. For example:

-

4'-Spirocyclopropane Analogues : Reaction with trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) introduces difluorocarbene, forming spirodifluorocyclopropane rings at the 4'-position .

-

Aldehyde Intermediates : The formyl group facilitates cross-coupling reactions (e.g., Wittig or Grignard) to append hydrophobic side chains, enhancing membrane permeability .

Table 2: Derivative Synthesis Pathways

| Product | Reagents/Conditions | Application | Source |

|---|---|---|---|

| 4'-Spirocyclopropane | TFDA, CH₂Cl₂, -20°C, 2 h | Antiviral agents | |

| 3'-Hydroxymethyl | H₂, Pd-C, EtOH, rt, 4 h | Prodrug development |

Stability and Deprotection Challenges

-

Acid Sensitivity : The 3'-O-formyl group hydrolyzes in trifluoroacetic acid (TFA)/water mixtures (1:1) at 0°C within 24 h .

-

Base Compatibility : The N-benzoyl group remains stable under mild basic conditions (e.g., NaHCO₃) but cleaves with concentrated NH₄OH .

Key Research Findings

-

Regioselectivity : Benzoyl and tert-butyldimethylsilyl (TBDMS) groups enhance regioselectivity during formylation, minimizing side reactions at the 2'- or 5'-positions .

-

Synthetic Efficiency : The use of DMP for oxidation reduces reaction steps compared to traditional Swern or PCC methods, achieving >98% purity .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

N-Benzoyl-2'-deoxy-3'-O-formyladenosine has been investigated for its potential antiviral and anticancer activities. Modified nucleosides often exhibit enhanced biological activity compared to their unmodified counterparts due to their ability to interact with biological targets more effectively. For instance, studies have shown that similar compounds can inhibit viral replication and induce apoptosis in cancer cells, making them valuable candidates for drug development .

Mechanism of Action

The mechanism through which this compound exerts its effects is primarily through incorporation into RNA or DNA, leading to the disruption of nucleic acid synthesis. This disruption can hinder the replication of viruses or the proliferation of cancer cells. Additionally, the benzoyl group enhances lipophilicity, improving cellular uptake and bioavailability .

Biochemical Probes

Fluorescent Labeling

this compound can serve as a fluorescent probe for studying nucleic acid interactions. Its derivatives have been synthesized to include fluorescent tags that allow researchers to visualize binding events in real-time using fluorescence microscopy or spectroscopy. This application is crucial for understanding cellular processes such as transcription and translation .

| Compound | Application | Fluorescence Yield |

|---|---|---|

| This compound | Biochemical probing of nucleic acids | High |

| 3'(2')-O-(4-benzoylbenzoyl)-1,N6-ethenoadenosine diphosphate | ATP binding site studies | Moderate |

Gene Therapy

Delivery Systems

The compound has potential applications in gene therapy, particularly in the design of mRNA vaccines and therapeutic agents. By modifying nucleotides with benzoyl groups, researchers can enhance the stability and efficacy of mRNA constructs used for therapeutic purposes, such as in treating genetic disorders or cancers .

Case Study: Methylmalonic Acidemia Treatment

A notable application involves using modified nucleotides like this compound in developing treatments for methylmalonic acidemia (MMA). Research indicates that administering mRNA encoding for human methylmalonyl-CoA mutase can alleviate symptoms associated with this condition, highlighting the therapeutic potential of such modified nucleosides .

Structural Biology

Nucleic Acid Structure Studies

this compound is also employed in structural biology to study the conformational dynamics of nucleic acids. By incorporating this compound into oligonucleotides, researchers can analyze structural changes under various conditions, providing insights into DNA/RNA interactions and stability .

| Study Type | Findings |

|---|---|

| Conformational Analysis | Revealed stacking interactions within nucleic acids |

| Binding Studies | Enhanced understanding of ligand-receptor interactions |

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Benzoyl-2'-deoxy-3'-O-formyladenosine with structurally related nucleoside derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Protecting Group Diversity :

- The 3'-O-formyl group in the target compound contrasts with bulkier groups like 3'-O-TBDMS (tert-butyldiphenylsilyl) or 3',5'-di-O-levulinyl . Formyl esters are typically labile under basic conditions, enabling rapid deprotection.

- Benzoyl vs. Levulinyl : While benzoyl is a permanent protecting group requiring strong bases (e.g., ammonia) for removal, levulinyl esters are cleaved under milder hydrazine conditions, enhancing synthetic flexibility .

Sugar Modifications :

- The 2'-deoxy configuration in the target compound distinguishes it from 2'-O-propargyl or 2'-fluoro derivatives. The absence of a 2'-substituent may reduce steric hindrance but limit nuclease resistance compared to 2'-modified analogs .

Applications: N4-Benzoyl-2'-O-propargyladenosine is tailored for "click chemistry" applications in RNA labeling , whereas N6-Benzoyl-3'-O-TBDMS-2'-F-adenosine is optimized for antiviral activity due to fluorine-enhanced stability . The target compound’s formyl group suggests transient protection for stepwise oligonucleotide assembly.

Notes

Substituent Impact : The position (N4 vs. N6) and type (benzoyl, propargyl, TBDMS) of protecting groups critically influence solubility, stability, and reactivity.

Synthetic Challenges : Installing formyl esters may require anhydrous conditions to prevent premature hydrolysis, contrasting with silyl ethers’ robustness.

Data Limitations: Specific pharmacological or thermodynamic data for this compound are absent in the provided evidence; further experimental studies are needed.

Biological Activity

N-Benzoyl-2'-deoxy-3'-O-formyladenosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of adenosine, which plays critical roles in various biological processes, including cellular signaling and energy transfer. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₇N₅O₄

- Molecular Weight : 355.35 g/mol

- CAS Number : 4546-72-9

- Purity : 98+% .

Synthesis

This compound can be synthesized through various chemical reactions involving the modification of adenosine derivatives. The benzoyl and formyl groups are introduced to enhance the compound's biological activity and solubility. This compound serves as a reactant in synthesizing other nucleoside analogs, including 2',5'-dideoxycytidines and mono- and diamino analogs of 2'-deoxyadenosine .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, suggesting its ability to inhibit cell proliferation and induce apoptosis. For instance, compounds structurally related to this compound have shown promising results in inhibiting growth in breast cancer cells by altering cell cycle progression and inducing DNA fragmentation .

The mechanism through which this compound exerts its effects involves several pathways:

- Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- DNA Intercalation : Similar compounds have been shown to intercalate within DNA strands, disrupting replication and transcription processes.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways, leading to programmed cell death in malignant cells .

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

- Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability (IC50 values ranging from 100 to 250 µM) and increased markers of apoptosis such as cleaved caspase-3 and PARP .

- Lung Carcinoma Models : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other nucleoside analogs is presented below:

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cancer Type |

|---|---|---|---|

| This compound | 100 - 250 | CDK inhibition, DNA intercalation | Breast Cancer |

| Cordycepin (3'-deoxyadenosine) | 50 - 150 | RNA synthesis inhibition | Various Solid Tumors |

| 5-Fluorouracil | 10 - 30 | Thymidylate synthase inhibition | Colorectal Cancer |

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Benzoyl-2'-deoxy-3'-O-formyladenosine?

Methodological Answer: Synthesis typically involves regioselective protection of hydroxyl groups and controlled acylation. For example, benzoylation at the 3'-OH position can be achieved using benzoyl chloride in anhydrous pyridine under inert conditions. The 2'-deoxyribose moiety requires careful protection to avoid side reactions, often using tert-butyldimethylsilyl (TBDMS) groups, followed by selective deprotection . Reaction progress should be monitored via TLC or HPLC to ensure intermediates are purified via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. How can researchers verify the regioselectivity of formylation at the 3'-OH position?

Methodological Answer: Regioselectivity is confirmed using - and -NMR spectroscopy. For instance, the absence of a proton signal at 3'-OH (δ ~2.5 ppm) and the presence of a formyl proton (δ ~8.1 ppm) in -NMR indicate successful formylation. Comparative analysis with authentic samples or X-ray crystallography (if crystalline) provides additional validation .

Q. What analytical techniques are critical for characterizing this compound’s purity?

Methodological Answer: High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., deviation <2 ppm). Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity (>95%). UV-Vis spectroscopy (λ ~260 nm) confirms nucleoside-specific absorbance .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 3'-O-formyl group in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing benzoyl group at N6 increases the electrophilicity of adjacent carbonyls, while the 3'-O-formyl group’s steric bulk can hinder nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature (e.g., 25–50°C) reveal reaction rates. Computational modeling (DFT) further predicts reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer: Discrepancies may arise from impurities or assay conditions. Reproducibility requires strict adherence to synthetic protocols (e.g., CAS RN verification) and orthogonal purification (e.g., size-exclusion chromatography). Biological assays should include positive/negative controls (e.g., fluorothymidine analogs as proliferation markers) and standardized cell lines (e.g., MCF-7 for breast cancer studies) .

Q. How does the 3'-O-formyl group impact conformational stability in oligonucleotide duplexes?

Methodological Answer: Incorporate the compound into model oligonucleotides and analyze duplex stability via thermal denaturation ( measurements). Compare with non-formylated analogs. Circular dichroism (CD) spectroscopy identifies shifts in sugar puckering (C2'-endo vs. C3'-endo). Molecular dynamics simulations (AMBER force field) quantify conformational flexibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Large-scale reactions risk racemization at the 2'-deoxyribose anomeric center. Mitigation includes low-temperature reactions (<0°C), chiral auxiliaries (e.g., Evans’ oxazolidinones), and asymmetric catalysis (e.g., Sharpless epoxidation for stereocontrol). Continuous-flow systems improve reproducibility .

Data Contradiction Analysis

Q. Conflicting reports on hydrolytic stability of the 3'-O-formyl group: How to reconcile?

Resolution Strategy: Variability arises from solvent polarity and pH. Perform accelerated stability studies in buffers (pH 4–9) at 40°C, monitoring degradation via LC-MS. Compare half-lives; acidic conditions typically accelerate formyl hydrolysis. Use deuterated solvents in NMR to track real-time decomposition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.